Cas no 291-27-0 (1,3,5-Trisilacyclohexane)

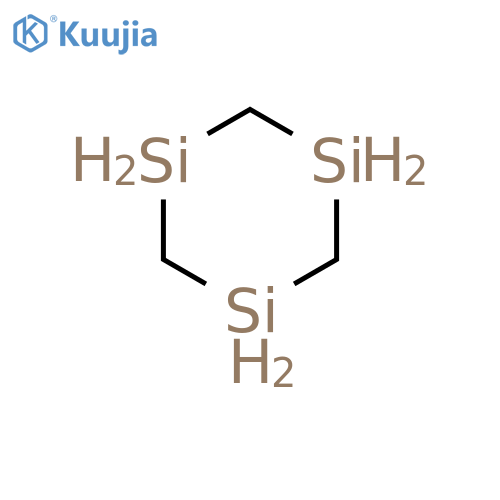

1,3,5-Trisilacyclohexane structure

商品名:1,3,5-Trisilacyclohexane

1,3,5-Trisilacyclohexane 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Trisilacyclohexane

- 1λ<sup>2</sup>,3λ<sup>2</sup>,5λ<sup>2</sup>-trisilacyclohexane

- 1,3,5-Trisilano-2,4,6-trimethylene

- Cyclocarbosilane

- Cyclotrimethylenetrisilane

- MFCD09910026

- AKOS006283033

- 1,3,5-Trisilinane #

- 291-27-0

- LISDBLOKKWTHNH-UHFFFAOYSA-N

-

- MDL: MFCD09910026

- インチ: InChI=1S/C3H12Si3/c1-4-2-6-3-5-1/h1-6H2

- InChIKey: LISDBLOKKWTHNH-UHFFFAOYSA-N

- ほほえんだ: [SiH2]1C[SiH2]C[SiH2]C1

計算された属性

- せいみつぶんしりょう: 132.02466

- どういたいしつりょう: 125.97772979g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 21.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

- LogP: -0.29540

1,3,5-Trisilacyclohexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB252665-5 g |

1,3,5-Trisilacyclohexane, 95%; . |

291-27-0 | 95% | 5 g |

€295.00 | 2023-07-20 | |

| abcr | AB252665-25 g |

1,3,5-Trisilacyclohexane, 95%; . |

291-27-0 | 95% | 25 g |

€1,350.00 | 2023-07-20 | |

| abcr | AB252665-25g |

1,3,5-Trisilacyclohexane, 95%; . |

291-27-0 | 95% | 25g |

€1350.00 | 2025-02-18 | |

| abcr | AB252665-5g |

1,3,5-Trisilacyclohexane, 95%; . |

291-27-0 | 95% | 5g |

€295.00 | 2025-02-18 | |

| A2B Chem LLC | AB36284-25g |

1,3,5-Trisilacyclohexane |

291-27-0 | 97% | 25g |

$1746.00 | 2024-04-20 |

1,3,5-Trisilacyclohexane 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

291-27-0 (1,3,5-Trisilacyclohexane) 関連製品

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:291-27-0)1,3,5-Trisilacyclohexane

清らかである:99%/99%

はかる:5g/25g

価格 ($):175.0/800.0